molecular formula C11H10N6OS2 B12575434 N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Cat. No.: B12575434
M. Wt: 306.4 g/mol
InChI Key: WPNNVJBDWXBKKB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 4-methylthiazole moiety linked via a sulfanyl bridge to a [1,2,4]triazolo[4,3-a]pyrimidine core. The methyl group at the 4-position of the thiazole ring may enhance lipophilicity, while the triazolopyrimidine core contributes to π-π stacking interactions with biological targets .

Properties

Molecular Formula

C11H10N6OS2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C11H10N6OS2/c1-7-5-19-10(13-7)14-8(18)6-20-11-16-15-9-12-3-2-4-17(9)11/h2-5H,6H2,1H3,(H,13,14,18)

InChI Key

WPNNVJBDWXBKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2C=CC=N3

Origin of Product

United States

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound features a thiazole moiety linked to a triazolopyrimidine structure via a sulfanyl group. The unique combination of these heterocycles contributes to its biological potency.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer effects. For instance:

  • In vitro Studies : The compound has demonstrated high potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). Notably, it induces cell death through apoptosis and autophagy mechanisms .
  • In vivo Studies : In animal models (A375 xenograft model), the compound showed a substantial reduction in tumor growth, indicating its potential as an effective anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Autophagy Activation : It promotes autophagic processes that can contribute to the degradation of damaged cellular components.
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes involved in cancer progression and survival .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAnticancer ActivityMechanism of ActionReference
This compoundHigh potency against melanoma and CMLApoptosis and autophagy induction
Lead Compound 6bHigh potency against resistant cancer cell linesSimilar mechanisms as above
Other Thiazole DerivativesModerate anticancer effectsVaries by structure

Case Studies and Research Findings

Several research findings underscore the potential of this compound in clinical settings:

  • Case Study on Melanoma : A study demonstrated that treatment with the compound led to significant tumor regression in melanoma-bearing mice. The mechanism involved both direct cytotoxic effects on tumor cells and modulation of the immune response .
  • Resistance Mechanisms : Research has shown that this compound retains efficacy against cancer cells that exhibit resistance to conventional therapies. This property makes it a candidate for further development in overcoming drug resistance in cancer treatment .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole and triazole derivatives. The compound N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide has been synthesized and evaluated for its efficacy against seizures in animal models.

Case Study: Efficacy in Animal Models

In a study assessing various thiazole derivatives for anticonvulsant activity, the compound demonstrated significant protection against maximal electroshock (MES) seizures. The structure-activity relationship (SAR) analysis indicated that the presence of both thiazole and triazole moieties was crucial for enhancing anticonvulsant efficacy. The compound exhibited a median effective dose (ED50) lower than that of standard anticonvulsants like phenytoin, suggesting its potential as a therapeutic agent for epilepsy management .

Antibacterial Properties

Thiazole and triazole compounds have also shown promise as antibacterial agents. The compound's structural features contribute to its effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics like ampicillin. The SAR analysis revealed that modifications to the thiazole ring significantly affected antibacterial potency .

Anticancer Effects

Emerging research suggests that compounds containing thiazole and triazole moieties may possess anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of various thiazole derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved .

Summary Table of Applications

Application Activity Reference
AnticonvulsantSignificant protection in MES model
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on breast and lung cancer cells

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s pharmacological and physicochemical properties can be contextualized against structurally similar derivatives. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred biological activities:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents on Thiazole Substituents on Triazolo Core Molecular Weight (g/mol) Key Biological Targets/Activity Synthesis Method
Target Compound 4-methyl None (base structure) ~348.4 (estimated) Not explicitly reported; inferred kinase inhibition Likely via nucleophilic substitution (e.g., LiH/DMF coupling)
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-2-[(5,7-dimethyltriazolo[4,3-a]pyrimidin-3-yl)thio]acetamide 4-tert-butyl 5,7-dimethyl 430.5 Enhanced steric bulk may reduce solubility; potential for CNS targeting KOH/EtOH reflux for thiolation
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide 4-(4-fluorophenyl) 8-methoxy, 4-methyl (quinoline extension) 495.6 Targets Bcl-2-like protein 11, cannabinoid receptors (CNR2, GPR55) Multi-step protocol with Na2CO3-mediated coupling
N-cyclopentyl-triazolopyrazine derivatives Cyclopentyl (non-thiazole) Pyrrolo[2,3-e]triazolo[4,3-a]pyrazine ~450–500 Kinase inhibition (e.g., JAK/STAT pathways) DMF/LiH-mediated amidation

Key Findings :

Substituent Impact on Activity: The 4-methylthiazole in the target compound balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., tert-butyl in ) may limit membrane permeability.

Synthesis Efficiency :

  • The target compound’s synthesis likely follows protocols similar to , using LiH/DMF for acetamide coupling, yielding moderate efficiency (50–70% reported for analogous reactions).
  • Comparatively, Na2CO3-mediated methods () achieve higher regioselectivity but require longer reaction times.

Biological Screening :

  • While explicit data for the target compound is lacking, analogs are routinely evaluated via SRB (sulforhodamine B) cytotoxicity assays . For example, fluorophenyl derivatives () show IC50 values in the low micromolar range against cancer cell lines.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s simpler structure may offer advantages in synthetic scalability and metabolic stability over bulkier analogs. However, the absence of polar groups (e.g., methoxy in ) could limit aqueous solubility.
  • Knowledge Gaps: Direct comparative data on kinase inhibition or antimicrobial activity are unavailable. Future studies should prioritize functional assays (e.g., enzymatic inhibition, MIC testing) against structurally related compounds.

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